molecular formula C7H10F2O2 B13901950 Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate

Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate

Cat. No.: B13901950
M. Wt: 164.15 g/mol
InChI Key: ASVONLBFKGQHIB-RFZPGFLSSA-N
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Description

Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate is an organic compound featuring a cyclobutane ring substituted with a difluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoromethylated precursor with a cyclobutane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been shown to be efficient for the synthesis of similar compounds, providing advantages in terms of scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall bioactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2R)-2-(trifluoromethyl)cyclobutanecarboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Ethyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

methyl (1R,2R)-2-(difluoromethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H10F2O2/c1-11-7(10)5-3-2-4(5)6(8)9/h4-6H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

ASVONLBFKGQHIB-RFZPGFLSSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1C(F)F

Canonical SMILES

COC(=O)C1CCC1C(F)F

Origin of Product

United States

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